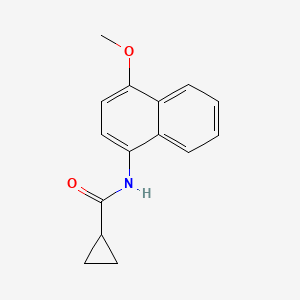

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

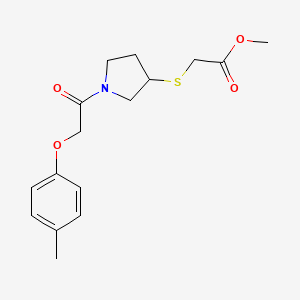

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C30H26N2O5 and its molecular weight is 494.547. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogelation and Biomaterials

Fmoc-functionalized amino acids have been used to construct hydrogels, which find applications in tissue engineering, drug delivery, and wound healing. Fmoc-K (Fmoc), a double Fmoc-functionalized L-lysine derivative, exhibits pH-controlled ambidextrous gelation. This means it can form hydrogels at different pH values as well as organogels. The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions. Its advantages include high thermal stability, thixotropic properties, and dye removal capabilities. Additionally, it shows cell viability and can serve as a drug carrier .

Antibacterial Hydrogels

Amino acid-based hydrogels, including those formed by Fmoc-L-Leucine and Fmoc-L-Lysine, have broad-spectrum antibacterial properties. These hydrogels are promising alternatives for treating bacterial infections. Their self-assembly properties make them suitable for wound dressings, drug delivery, and other biomedical applications .

Emulsifiers and Food Industry

Self-assembling materials, including Fmoc-protected aliphatic amino acids, can serve as emulsifiers in the food and cosmetic industries. Their ability to form stable structures at interfaces makes them valuable for creating stable emulsions. These materials enhance the texture, stability, and shelf life of food products and cosmetics .

Peptide-Based Nanoparticles

Fmoc-functionalized peptides can self-assemble into nanoparticles. These nanoparticles have potential applications in drug delivery, imaging, and diagnostics. By modifying the peptide sequence, researchers can tailor the properties of these nanoparticles for specific purposes .

Photodynamic Therapy (PDT)

Fmoc-based compounds have been explored for PDT, a cancer treatment that uses light-activated molecules to destroy cancer cells. Researchers are investigating Fmoc derivatives as photosensitizers due to their ability to generate reactive oxygen species upon light exposure .

Supramolecular Chemistry and Materials Science

Fmoc-based compounds contribute to the field of supramolecular chemistry. Their self-assembly behavior allows for the design of functional materials, such as sensors, catalysts, and molecular switches. Researchers continue to explore novel Fmoc derivatives for various applications in materials science .

Mecanismo De Acción

Target of Action

The primary target of Fmoc L-Anap, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .

Mode of Action

Fmoc L-Anap interacts with its targets by reacting with the amine group of an amino acid to introduce the Fmoc group . This interaction results in the protection of the amine group, which is crucial for the chemical formation of the peptide bond .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It is integrated into the synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

It’s known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of Fmoc L-Anap’s action is the protection of the amine group, enabling the formation of peptide bonds . This protection is crucial for the synthesis of peptides, contributing to advancements in research in the post-genomic world .

Action Environment

The action of Fmoc L-Anap can be influenced by environmental factors. For instance, the Fmoc group is base-labile, meaning it is sensitive to basic conditions . Moreover, the Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Propiedades

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O5/c1-18(33)19-10-11-21-15-22(13-12-20(21)14-19)31-16-28(29(34)35)32-30(36)37-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-15,27-28,31H,16-17H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAJBTMWNKSKCW-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2967212.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2967216.png)

![2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2967217.png)

![Potassium [(2-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2967220.png)

![5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester](/img/structure/B2967222.png)

![3-[[4-Methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2967224.png)

![N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2967230.png)